molecular formula C14H21N5O2 B2960319 1,3-dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione CAS No. 586997-00-4

1,3-dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2960319
CAS No.: 586997-00-4
M. Wt: 291.355
InChI Key: HTGALOQGSDZBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with a 1,3-dimethyl core and a (3-methylpiperidin-1-yl)methyl substituent at position 7 of the purine ring. The compound shares structural similarities with xanthine derivatives like theophylline and caffeine but is distinguished by its unique substitution pattern. The 3-methylpiperidinylmethyl group introduces a nitrogen-containing heterocycle, which may enhance interactions with biological targets such as enzymes or receptors . Synthesis methods for related compounds involve alkylation or coupling reactions at position 7 or 8, as seen in the preparation of NCT-501 and linagliptin .

Properties

IUPAC Name

1,3-dimethyl-7-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-10-5-4-6-18(7-10)9-19-8-15-12-11(19)13(20)17(3)14(21)16(12)2/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGALOQGSDZBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-7-((3-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a purine core with various substituents that may influence its biological interactions.

PropertyDetails
Molecular FormulaC17H27N5O3
Molecular Weight350.4 g/mol
CAS Number851941-41-8

Structural Features

The structural features of this compound include:

  • Purine Core : Essential for interaction with biological targets.
  • Piperidine Substituent : May enhance receptor binding and enzyme inhibition.
  • Dimethyl Groups : Potentially influence lipophilicity and bioavailability.

Research indicates that this compound may exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Receptor Interaction : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies and Research Findings

  • AChE Inhibition Study : A study published in MDPI evaluated derivatives similar to this compound for their AChE inhibitory activity. The results indicated that certain modifications could yield IC50 values as low as 0.089 µM against AChE, demonstrating significant potency in enzyme inhibition .
  • Structure-Activity Relationship (SAR) : Research into the SAR of purine derivatives shows that substituents at specific positions can dramatically influence potency. For example, compounds with piperidine moieties have been associated with increased affinity for phosphoinositide 3-kinase (PI3K) .
  • Anticancer Potential : Investigations have suggested that this compound may possess anticancer properties by inhibiting pathways involved in cell proliferation and survival. Further studies are needed to elucidate the precise mechanisms involved.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for various derivatives of purine compounds, including this compound.

Compound NameBiological ActivityIC50 Value
This compoundAChE Inhibition0.089 µM
Similar Purine DerivativePI3K InhibitionVaries
Other Purine AnalogAnticancer ActivityRequires further study

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Key Structural Differences and Implications

Position 7 vs. Position 8 Substitutions: The target compound’s (3-methylpiperidin-1-yl)methyl group at position 7 contrasts with linagliptin’s quinazolinylmethyl group at position 1 and NCT-501’s isopentyl group at position 5. Substitutions at position 7 often influence target selectivity; for example, NCT-501’s isopentyl group enhances ALDH1A1 inhibition , while the target compound’s piperidinylmethyl group may favor interactions with aminergic receptors . Position 8 substitutions (e.g., linagliptin’s aminopiperidine or ZINC06444857’s imidazolylpropylamino) are critical for binding to enzymes like DPP-4 or Eg5 . The absence of a position 8 substituent in the target compound may limit its utility for these targets.

Heterocyclic Modifications :

  • The 3-methylpiperidine moiety in the target compound introduces a rigid, lipophilic group compared to the flexible alkyl chains in RS-49014 . This rigidity could enhance blood-brain barrier penetration but reduce solubility.
  • Pyridine or quinazoline substitutions (e.g., linagliptin, 3j) confer distinct electronic properties, affecting binding affinity and metabolic stability .

Biological Activity Trends :

  • Piperidine/piperazine-containing compounds (e.g., RS-49014, NCT-501) often exhibit antihistaminic or enzyme-inhibitory activities due to their basic nitrogen atoms, which facilitate ionic interactions with targets .
  • Caffeine derivatives with position 8 substitutions (e.g., 3j) lose CNS activity but retain analgesia, highlighting the role of substitution position in modulating pharmacological profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.